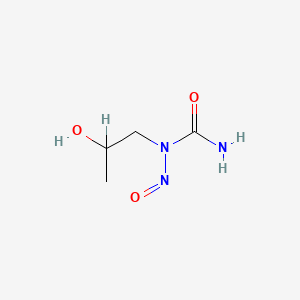

N-(2-Hydroxypropyl)-N-nitrosourea

Description

Historical Perspectives on the Study of N-(2-Hydroxypropyl)-N-nitrosourea and Related Compounds

The study of N-nitrosoureas has a history dating back to the mid-20th century. nih.gov Early research focused on their potential as anticancer agents, leading to the development of several nitrosourea-based chemotherapeutic drugs. nih.govplos.org This research also illuminated their potent carcinogenic activities.

The investigation of this compound and its related hydroxyalkylnitrosoureas is part of a more nuanced exploration of how structural modifications to the basic nitrosourea (B86855) molecule influence its biological activity. Research has often focused on related compounds such as N-nitrosobis(2-hydroxypropyl)amine (BHP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), which are known pancreatic carcinogens in animal models. nih.govnih.gov These studies provide a critical context for understanding the potential actions of HPNU, as it is considered a direct-acting analog that can induce similar types of DNA damage.

A pivotal study in the context of HPNU demonstrated that its mutagenic effects are highly susceptible to excision repair mechanisms in bacteria. nih.gov This finding was significant because it differentiated its mode of action from other nitrosoureas and suggested that the hydroxypropyl DNA adducts it forms are efficiently recognized and removed by cellular repair systems. nih.gov

Scope and Significance of Academic Inquiry into the Compound’s Biological Actions

Academic inquiry into this compound has largely been driven by the need to understand the fundamental mechanisms of chemical carcinogenesis. The primary significance of studying HPNU lies in its utility as a model compound to investigate the biological consequences of a specific type of DNA damage: hydroxypropylation.

Research has focused on comparing the mutagenic and carcinogenic potential of HPNU with its counterparts that induce other types of alkylation, such as methylation. nih.gov These comparative studies are crucial for elucidating structure-activity relationships among carcinogenic compounds. They help to explain why different carcinogens target different organs and have varying potencies.

The finding that mutagenesis by HPNU is very sensitive to excision repair provides a valuable insight into the interplay between DNA damage and repair in the initiation of cancer. nih.gov It underscores the importance of cellular repair capacity in mitigating the effects of carcinogenic insults. While extensive carcinogenicity data specifically for HPNU is not as widely available as for some other nitrosoureas, its study as a direct-acting hydroxypropylating agent contributes to a more comprehensive understanding of how different alkylating agents contribute to cancer development.

Detailed Research Findings

Research into the biological activity of this compound has provided specific insights into its mutagenic mechanism. The following table summarizes key findings from a comparative study that examined the mutagenicity of HPNU and related compounds.

| Compound | Mutagenic Action | Sensitivity to Excision Repair | Postulated Primary DNA Adducts |

| This compound (HPNU) | Mutagenesis proceeds via hydroxypropylation | Very sensitive | Hydroxypropylguanines |

| N-(2-oxopropyl)-N-nitrosourea (OPNU) | Mutagenesis proceeds via methylation | Not sensitive | Methylguanines |

| N-nitrosobis(2-hydroxypropyl)amine (BHP) | Potent mutagen | Mutagenicity reduced by ~10-fold in repair-proficient strains | Hydroxypropylguanines and methylguanines |

| N-nitrosobis(2-oxopropyl)amine (BOP) | Potent mutagen | Mutagenicity not reduced in repair-proficient strains | Methylguanines |

Data sourced from a study on the mutagenicity of carcinogenic nitrosamines in a host-mediated assay in hamsters. nih.gov

Structure

3D Structure

Properties

CAS No. |

71752-69-7 |

|---|---|

Molecular Formula |

C4H9N3O3 |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

1-(2-hydroxypropyl)-1-nitrosourea |

InChI |

InChI=1S/C4H9N3O3/c1-3(8)2-7(6-10)4(5)9/h3,8H,2H2,1H3,(H2,5,9) |

InChI Key |

GOFRPYBDTSWZBB-UHFFFAOYSA-N |

SMILES |

CC(CN(C(=O)N)N=O)O |

Canonical SMILES |

CC(CN(C(=O)N)N=O)O |

Synonyms |

N-(2-hydroxypropyl)-N-nitrosourea N-nitroso-2-hydroxypropylurea |

Origin of Product |

United States |

Synthesis and Chemical Reactivity Studies

Mechanistic Investigations of Synthetic Pathways for N-(2-Hydroxypropyl)-N-nitrosourea

The synthesis of this compound typically involves a multi-step process starting from 1-amino-2-propanol. The general pathway for the formation of N-alkyl-N-nitrosoureas involves the reaction of the corresponding amine with urea (B33335) to form a substituted urea, followed by nitrosation.

The initial step is the reaction of 1-amino-2-propanol with urea to form N-(2-hydroxypropyl)urea. This reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of urea, with the elimination of ammonia.

The subsequent and crucial step is the nitrosation of N-(2-hydroxypropyl)urea. This is typically achieved using a nitrosating agent such as sodium nitrite (B80452) (NaNO₂) in an acidic medium. The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species. The mechanism involves the electrophilic attack of the nitrosonium ion (NO⁺), or a carrier of it, on the nitrogen atom of the urea derivative. The reaction is carefully controlled to ensure the selective nitrosation of the desired nitrogen atom.

Table 1: Key Reactants and Intermediates in the Synthesis of HPNU

| Compound Name | Molecular Formula | Role in Synthesis |

| 1-Amino-2-propanol | C₃H₉NO | Starting Material |

| Urea | CH₄N₂O | Reactant |

| N-(2-Hydroxypropyl)urea | C₄H₁₀N₂O₂ | Intermediate |

| Sodium Nitrite | NaNO₂ | Nitrosating Agent |

| Nitrous Acid | HNO₂ | Active Nitrosating Species |

| This compound | C₄H₉N₃O₃ | Final Product |

Decomposition Pathways and Formation of Reactive Intermediates

This compound is known to be unstable under physiological conditions, decomposing to yield a variety of products through the formation of reactive intermediates. The decomposition of (hydroxyalkyl)nitrosoureas, including the related compound 1-nitroso-1-(2-hydroxypropyl)urea, has been studied in aqueous buffers. nih.govacs.org The decomposition products include glycols and active carbonyl compounds. nih.gov Specifically, the decomposition of N-nitroso-2-hydroxypropylurea in a pH 7.4 phosphate (B84403) buffer has been shown to produce aldehydes and ketones.

The decomposition of N-nitrosoureas is initiated by the removal of a proton from the N'-nitrogen, leading to the formation of an unstable intermediate. This is followed by a rearrangement to form a diazohydroxide (or its corresponding diazoate anion). The diazohydroxide is a key intermediate that readily decomposes, releasing nitrogen gas and generating a carbonium ion.

In the case of HPNU, the 2-hydroxypropylcarbonium ion is formed. This highly reactive carbocation can then undergo various reactions, including reaction with water to form 1,2-propanediol, or rearrangement to form acetone. The nonenzymatic decomposition of nitrosoureas to produce products with alkylating activity is a shared characteristic of this class of compounds. nih.gov The formation of a 2-chloroethyl carbonium ion from 2-chloroethylnitrosoureas is a well-established example of this reactivity. nih.gov

Concurrently with the formation of the diazohydroxide and subsequent carbonium ion, the decomposition of N-nitrosoureas also leads to the formation of an isocyanate group. nih.gov The other fragment of the initial decomposition rearrangement is an isocyanate. For HPNU, this would be 2-hydroxypropyl isocyanate. Isocyanates are reactive species that can undergo further reactions. For instance, they can react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. Alternatively, they can react with proteins. nih.gov The formation of isocyanates is a general feature of nitrosourea (B86855) decomposition and can be achieved through various rearrangement reactions, such as the Curtius or Schmidt rearrangements. wikipedia.org

Table 2: Decomposition Products of this compound

| Reactive Intermediate | Subsequent Product(s) | Significance |

| 2-Hydroxypropyldiazohydroxide | Nitrogen Gas, 2-Hydroxypropylcarbonium Ion | Key step in the generation of the alkylating species. |

| 2-Hydroxypropylcarbonium Ion | 1,2-Propanediol, Acetone | Highly reactive electrophile responsible for alkylation reactions. |

| 2-Hydroxypropyl Isocyanate | 1-Amino-2-propanol, Carbon Dioxide | Can react with biological macromolecules. |

Based on the current scientific literature accessible through the conducted searches, detailed information specifically concerning the metabolism and bioactivation pathways of this compound (HPNU) is not available. Research extensively covers related compounds such as N-nitrosodi-n-propylamine (NDPA), N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), and other nitrosamines, but specific enzymatic and non-enzymatic processes for HPNU are not described.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for this compound. Constructing such an article would require making unsubstantiated extrapolations from the metabolic pathways of different, albeit structurally related, compounds, which would compromise the scientific accuracy of the content.

Molecular Mechanisms of Genotoxicity and Carcinogenesis

DNA Damage Induction and Repair Inhibition

The formation of DNA adducts and crosslinks constitutes significant DNA damage. These lesions disrupt the normal structure and function of the DNA molecule. wikipedia.org If left unrepaired, they can lead to strand breaks during replication, mutations, and large-scale chromosomal aberrations, all of which are hallmarks of genomic instability and cancer. medchemexpress.com For instance, alkylating agents are known to cause DNA strand breaks and base modifications. medchemexpress.com

A crucial aspect of the carcinogenicity of some N-nitrosourea compounds is their ability to inhibit DNA repair processes. Cells possess enzymatic machinery to remove DNA adducts and repair the damage. A key enzyme in this process is O6-alkylguanine-DNA alkyltransferase (AGT), which directly reverses alkylation at the O6-position of guanine (B1146940) by transferring the alkyl group to one of its own cysteine residues. researchgate.net However, certain breakdown products of N-nitrosoureas can inactivate AGT. For example, the isocyanate moiety generated from some nitrosoureas can carbamoylate proteins, including repair enzymes, thereby inhibiting their function. nih.gov This inhibition of DNA repair allows the initial, potentially repairable monoadducts to persist, increasing the probability of them being converted into more complex and lethal lesions like interstrand crosslinks or causing mutations during DNA replication. nih.govnih.gov The suppression of DNA repair pathways, such as homologous recombination (HR) and base excision repair (BER), can sensitize cells to the cytotoxic effects of these agents. mdpi.commdpi.com

Molecular Initiating Events in Carcinogenesis

The concept of an Adverse Outcome Pathway (AOP) provides a framework for understanding how a chemical interaction with a biological system can lead to an adverse effect, such as cancer. nih.govnih.gov Within this framework, the initial interaction between the chemical and a biological target is termed the Molecular Initiating Event (MIE). nih.govnih.gov For N-(2-Hydroxypropyl)-N-nitrosourea, the primary MIE in carcinogenesis is the covalent binding of its reactive electrophilic metabolites to DNA, resulting in the formation of DNA adducts. nih.govnih.gov

The formation of O6-(2-hydroxypropyl)guanine is considered a critical MIE. nih.gov This specific adduct is highly miscoding. During DNA replication, DNA polymerase often incorrectly pairs thymine (B56734), instead of cytosine, opposite the O6-alkylated guanine. In the subsequent round of replication, this leads to a permanent G:C to A:T transition mutation in the DNA sequence.

If these mutations occur in critical genes that regulate cell growth and division, such as tumor suppressor genes (e.g., TP53) or proto-oncogenes (e.g., RAS family), they can lead to uncontrolled cell proliferation and the initiation of a tumor. plos.org The p53 protein, for example, plays a crucial role in preventing cancer by controlling cell cycle arrest and apoptosis following DNA damage. plos.org Mutations that inactivate p53 can allow cells with damaged DNA to survive and proliferate, accumulating further genetic damage and progressing towards a malignant phenotype. plos.org Therefore, the alkylation of DNA by HPNU serves as the direct molecular trigger for the subsequent cascade of events leading to cancer. researchgate.net

Cellular Responses to DNA Adducts

The introduction of DNA adducts by agents like HPNU triggers a complex network of cellular signaling pathways known as the DNA Damage Response (DDR). nih.govnih.govoaepublish.com This response system is designed to detect DNA lesions, signal their presence, and mediate their repair. youtube.com

Upon detection of DNA damage, sensor proteins recruit other factors to the site of the lesion, forming macromolecular complexes that can be visualized as foci. youtube.com This initiates a signaling cascade that activates transducer proteins, which in turn activate various effector proteins. nih.gov The cellular responses elicited by the DDR are diverse and include:

Cell Cycle Arrest: Checkpoint proteins are activated to halt the progression of the cell cycle, typically at the G1/S or G2/M transitions. nih.govnih.gov This provides the cell with time to repair the DNA damage before it is permanently fixed as a mutation during DNA replication (S phase) or segregated to daughter cells during mitosis (M phase). nih.gov

DNA Repair: The DDR activates specific DNA repair pathways tailored to the type of damage. nih.govoaepublish.com For example, base excision repair (BER) and nucleotide excision repair (NER) are involved in removing bulky adducts and single-base lesions, while homologous recombination (HR) and non-homologous end joining (NHEJ) are responsible for repairing double-strand breaks. researchgate.netfrontiersin.org The AGT protein specifically handles the repair of O6-alkylguanine adducts. researchgate.net

Apoptosis (Programmed Cell Death): If the DNA damage is too extensive or severe to be repaired, the DDR can trigger apoptosis. nih.govnih.gov This is a crucial mechanism to eliminate cells with heavily damaged genomes, thereby preventing their potential transformation into cancerous cells. nih.gov

The ultimate fate of a cell exposed to this compound—whether it successfully repairs the damage, undergoes apoptosis, or survives with mutations—depends on the extent of the initial DNA damage and the integrity and efficiency of its DDR and repair pathways. oaepublish.com

Table 2: Key Proteins and Pathways in the Cellular Response to N-Nitrosourea-Induced DNA Damage

| Component | Function |

|---|---|

| Sensor Proteins | Recognize specific types of DNA damage and initiate the signaling cascade. |

| Transducer Kinases (e.g., ATM, ATR) | Amplify the damage signal by phosphorylating downstream effector proteins. oaepublish.com |

| Effector Proteins | Execute the cellular response, including cell cycle arrest and DNA repair. |

| p53 | A key tumor suppressor that acts as a transcription factor to regulate cell cycle arrest, apoptosis, and DNA repair. plos.org |

| O6-alkylguanine-DNA alkyltransferase (AGT) | A DNA repair protein that directly reverses O6-guanine alkylation. researchgate.net |

| Apoptosis Pathway Proteins (e.g., BAX, BCL2) | Regulate the cell's decision to undergo programmed cell death. nih.gov |

Dna Adduct Formation and Repair Dynamics

Characterization of Specific DNA Adducts Induced by N-(2-Hydroxypropyl)-N-nitrosourea

The chemical structure of HPNU allows for its decomposition into two distinct reactive intermediates: a methyldiazonium ion and a 2-hydroxypropyldiazonium ion. This dual reactivity leads to the formation of both methyl and hydroxypropyl DNA adducts. The primary target for these alkylating species within DNA is the guanine (B1146940) base, due to its highly nucleophilic N7 and O6 positions.

The metabolic processing of HPNU can yield a methyldiazonium ion, a powerful methylating agent. This electrophile readily attacks the nitrogen and oxygen atoms in DNA bases. The most abundant lesion formed is N7-methylguanine (N7-MeG), where the methyl group is attached to the N7 position of the guanine ring. While N7-MeG is a common adduct, it does not directly mispair during DNA replication. However, its formation can destabilize the glycosidic bond, leading to depurination and the creation of an abasic site, which is itself mutagenic.

A second, less frequent but highly mutagenic, methyl adduct is O6-methylguanine (O6-MeG). oup.com The methylation at the O6 position of guanine interferes with the normal Watson-Crick hydrogen bonding. During DNA replication, O6-MeG has a propensity to pair with thymine (B56734) instead of cytosine. If this mispairing is not corrected before the next round of replication, it results in a permanent G:C to A:T transition mutation. nih.gov The formation of O6-MeG is therefore considered a critical event in the initiation of carcinogenesis by methylating agents.

In addition to methylation, the decomposition of HPNU releases a 2-hydroxypropylating agent. This agent reacts with guanine to form hydroxypropyl adducts. The major adduct formed through this pathway is N7-(2-Hydroxypropyl)guanine (N7-HPG). nih.gov Similar to N7-MeG, the N7-HPG adduct can weaken the stability of the guanine base within the DNA strand, potentially leading to depurination.

Alkylation at the O6 position can also occur, resulting in the formation of O6-(2-hydroxypropyl)guanine (O6-HPG). This adduct is structurally bulkier than O6-MeG and is also considered a premutagenic lesion. Its presence disrupts the normal G:C pairing, potentially causing replication errors and mutations. Studies on related compounds show that hydroxypropylation is a significant pathway for DNA damage. nih.gov

Quantitative Analysis of DNA Adduct Levels in Experimental Models

Quantitative analysis of DNA adducts is crucial for understanding the dose-response relationship and the tissue-specific effects of chemical carcinogens. While specific data for HPNU is limited, extensive studies on the closely related compound N-nitrosobis(2-hydroxypropyl)amine (BHP), which also forms both methyl and hydroxypropyl adducts, provide valuable insights into the patterns of adduct formation in experimental models. oup.comnih.govoup.com

Research in hamster and rat models demonstrates that the distribution and levels of these adducts are tissue- and species-dependent. Following administration of BHP, DNA damage is observed in multiple organs, including the liver, pancreas, kidney, and lung. oup.comoup.com At doses relevant to carcinogenesis studies, methylation of DNA is often more extensive than hydroxypropylation. oup.comoup.com However, the ratio of hydroxypropyl to methyl adducts can vary significantly between tissues. For instance, in both hamsters and rats, the ratios of N7-HPG to N7-MeG were found to be greater in the kidney and pancreas than in the liver or lung. oup.comoup.com

Furthermore, the relative levels of O6-alkylguanines show interesting patterns. Due to differences in formation and repair rates, the ratio of O6-HPG to O6-MeG is markedly higher than the corresponding ratio of N7-adducts. oup.comoup.com In several rat tissues (liver, pancreas, kidney) and in hamster kidney, the absolute levels of O6-HPG were found to be greater than those of O6-MeG. oup.comoup.com

| Animal Model | Tissue | Adduct Type | Relative Abundance and Key Findings (from BHP studies) |

|---|---|---|---|

| Rat | Liver | O6-HpG vs. O6-MeG | Levels of O6-HpG are greater than O6-MeG. oup.comoup.com |

| Rat | Pancreas | O6-HpG vs. O6-MeG | Levels of O6-HpG are greater than O6-MeG. oup.comoup.com |

| Rat | Kidney | N7-HpG vs. N7-MeG | Ratio of N7-HpG to N7-MeG is higher than in liver or lung. oup.comoup.com |

| Rat | Kidney | O6-HpG vs. O6-MeG | Levels of O6-HpG are greater than O6-MeG. oup.comoup.com |

| Rat | Lung | O6-HpG vs. O6-MeG | Levels of O6-HpG and O6-MeG are similar. oup.comoup.com |

| Hamster | Liver | Overall Damage | DNA is more extensively methylated and hydroxypropylated than in the rat liver. oup.comoup.com |

| Hamster | Liver | O6-HpG vs. O6-MeG | Levels of O6-HpG and O6-MeG are similar. oup.comoup.com |

| Hamster | Kidney | N7-HpG vs. N7-MeG | Ratio of N7-HpG to N7-MeG is higher than in liver or lung. oup.comoup.com |

| Hamster | Kidney | O6-HpG vs. O6-MeG | Levels of O6-HpG are greater than O6-MeG. oup.comoup.com |

Impact of DNA Adducts on Replication Fidelity and Transcription

The presence of HPNU-induced adducts on the DNA template can severely compromise the fidelity of DNA replication and the efficiency of transcription. DNA polymerases, the enzymes responsible for replicating DNA, can be blocked or stalled when they encounter an adduct. This stalling can lead to the collapse of the replication fork and potentially cell death.

If the polymerase manages to bypass the lesion, it may do so in an error-prone manner, inserting an incorrect nucleotide opposite the damaged base. This is the primary mechanism by which adducts like O6-methylguanine and O6-hydroxypropylguanine lead to mutations. The altered chemical structure of the adducted guanine favors pairing with thymine, leading to G:C to A:T transitions. The structural properties of an adduct, including its size and conformation within the DNA helix, can influence the specific type of mutation that occurs. A single type of adduct can even give rise to different mutational outcomes depending on the local DNA sequence context.

DNA damage also poses a significant barrier to transcription. When RNA polymerase encounters an adduct on the DNA template strand, it may stall, resulting in a truncated RNA transcript and incomplete gene expression. The ability of the polymerase to bypass an adduct is influenced by the adduct's structure, size, and stereochemistry. The bulkier N7- and O6-hydroxypropylguanine adducts are likely to be stronger blocks to both DNA and RNA polymerases compared to the smaller methyl adducts. This blockage of transcription can disrupt normal cellular functions by preventing the synthesis of essential proteins.

DNA Repair Pathway Modulation by this compound Adducts

To counteract the deleterious effects of DNA damage, cells have evolved a sophisticated network of DNA repair pathways. The specific adducts formed by HPNU are recognized and processed by several of these pathways.

The highly mutagenic O6-alkylguanine adducts (both O6-MeG and O6-HPG) are primarily repaired by a direct reversal mechanism mediated by the protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT). This "suicide" enzyme transfers the alkyl group from the guanine's O6 position to a cysteine residue within its own active site. This action restores the guanine base in a single step but irreversibly inactivates the AGT protein. The cellular capacity to repair these lesions is therefore limited by the number of available AGT molecules.

The N7-alkylguanine adducts (N7-MeG and N7-HPG) are predominantly removed by the Base Excision Repair (BER) pathway. BER is initiated by a DNA glycosylase that recognizes the damaged base and cleaves the N-glycosidic bond, releasing the adducted guanine from the DNA backbone. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other BER enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.

In cases where adducts are particularly bulky, distort the DNA helix, and are not efficiently removed by AGT or BER, the Nucleotide Excision Repair (NER) pathway may be involved. NER is a more complex pathway that recognizes distortions in the DNA structure rather than specific lesions. It removes a short oligonucleotide patch containing the damage, which is then resynthesized using the intact complementary strand as a template. While BER is the primary route for N7-guanine adducts, NER may act as a backup pathway for bulkier lesions like O6-HPG that evade AGT.

In Vitro and in Vivo Experimental Carcinogenesis Models

Utilization of Cellular Models for Carcinogenesis Studies

There is no specific information available in the reviewed literature detailing the use of N-(2-Hydroxypropyl)-N-nitrosourea in cellular models for the study of carcinogenesis.

Organ-Specific Carcinogenesis in Rodent Models

Detailed studies on the organ-specific carcinogenic effects of this compound in rodent models are not documented in the available scientific literature. Specific findings for the following models are absent:

Pancreatic Carcinogenesis Models (e.g., Syrian Hamster Systems)

No studies were found that utilize this compound to induce pancreatic carcinogenesis in Syrian hamsters or other rodent models.

Hepatocarcinogenesis and Nephrocarcinogenesis Models

Information regarding the use of this compound in experimental models of liver and kidney cancer is not available.

Pulmonary and Thyroid Carcinogenesis Models

There is no documented evidence of this compound being used to induce lung or thyroid tumors in research settings.

Nervous System Carcinogenesis Models

While some chemical databases contain entries suggesting that the properties of this compound could make it a candidate for research into nervous system tumors due to a potential ability to cross the blood-brain barrier, specific experimental studies or models demonstrating this application are not available. ontosight.ai

Factors Influencing Organotropism and Carcinogenic Potency in Animal Studies

Due to the absence of primary research on the carcinogenic effects of this compound, there is no information regarding the factors that might influence its organ-specific targeting or carcinogenic potency in animal studies.

Species-Specific Susceptibility and Resistance

The carcinogenic effects of nitrosoureas can vary significantly between different animal species, highlighting inherent differences in metabolism, DNA repair, and other physiological processes.

Syrian hamsters are particularly susceptible to the pancreatic carcinogenicity of HPNU's metabolic precursors and related compounds, such as N-nitrosobis(2-oxopropyl)amine (BOP) and N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP). nih.govnih.gov In contrast, rats, while susceptible to the carcinogenic effects of these compounds, tend to develop tumors in different organs. For instance, studies with N-nitrosobis(2-hydroxypropyl)amine (BHP), a related nitrosamine (B1359907), show it primarily targets the esophagus, respiratory tract, and pharynx in MRC rats, with lower incidences in other organs. nih.gov BOP, on the other hand, induced a higher incidence of tumors in the kidneys, thyroid gland, and urinary bladder in rats. nih.gov

This disparity in target organ specificity is linked to metabolic differences. Hamsters are more efficient at reducing HPOP to BHP, while rats are more effective at forming glucuronic acid conjugates for excretion. nih.gov Furthermore, hamster urine contains a sulfate (B86663) ester of HPOP, a metabolite not found in rat urine, suggesting a unique metabolic pathway that may contribute to its potent pancreatic carcinogenicity in this species. nih.gov The metabolic activation of HPOP by hamster hepatocytes leads to significantly higher mutation frequencies compared to activation by rat hepatocytes, which correlates with its known carcinogenic potency in the hamster. nih.gov This resistance in rats to the pancreatic effects of these compounds remains a key area of investigation, suggesting that specific metabolic pathways within certain organs are critical for tumorigenesis. psu.edu

Dose- and Sex-Related Carcinogenic Activity

The incidence and severity of tumor development are often dependent on the dose of the carcinogen and can differ between sexes. Studies on the related compound N-bis(2-hydroxypropyl)nitrosamine (DHPN) in Wistar rats demonstrated a clear dose- and sex-related carcinogenic activity. nih.gov A higher dose (0.2%) induced preneoplastic lesions and tumors in both males and females, whereas a lower dose (0.1%) only induced a few preneoplastic lesions and no tumors. nih.gov

Sex differences are a common feature in chemical carcinogenesis. nih.govnih.gov While specific data for HPNU is limited, research on other carcinogens shows these disparities clearly. For example, in studies of cumene-induced lung neoplasms in mice, K-ras mutations were found in 87% of tumors, while p53 mutations were observed in 58% of males but only 14% of females, indicating a sex-dependent difference in genetic alterations. nih.gov These differences can be influenced by hormonal environments and genetic factors that vary between males and females, affecting everything from metabolism to immune response. nih.gov

Table 1: Dose- and Sex-Related Effects of N-bis(2-hydroxypropyl)nitrosamine (DHPN) in Wistar Rats

| Dose | Sex | Target Organs | Observed Effects | Reference |

|---|---|---|---|---|

| 0.2% in drinking water | Male & Female | Liver, Kidneys | Increased number and area of glutathione (B108866) S-transferase-positive (GST-P) hepatocyte foci; induction of benign and malignant tumors. | nih.gov |

Multi-Stage Carcinogenesis Protocols in Experimental Systems

Carcinogenesis is understood as a multi-step process, often modeled experimentally through initiation-promotion protocols. This approach allows for the dissection of the different stages of cancer development.

Initiation-Promotion Bioassays

In these models, a sub-carcinogenic dose of an "initiator" compound is administered, which causes an irreversible genetic alteration. This is followed by repeated administration of a "promoter" agent, which is typically non-mutagenic but stimulates the proliferation of the initiated cells, leading to tumor formation.

Nitrosamines like DHPN, which is structurally related to HPNU, have been effectively used as initiators in such bioassays. nih.gov For example, a multi-organ initiation protocol in rats uses DHPN along with four other genotoxic chemicals to initiate carcinogenesis across various tissues. nih.gov In another model, rats initiated with DHPN and subsequently treated with 2,6-dimethylaniline (B139824) (a promoter) showed a significantly elevated incidence of nasal carcinomas compared to rats treated with the initiator alone. psu.edu This demonstrates the efficacy of this class of compounds as initiators and the utility of the initiation-promotion model for studying carcinogenesis and identifying tumor promoters.

Assessment of Preneoplastic Lesions (e.g., Glutathione S-transferase-positive foci)

Before the development of malignant tumors, clusters of altered cells known as preneoplastic lesions can often be identified. These lesions serve as early indicators of carcinogenic effect.

In liver carcinogenesis studies, foci of hepatocytes expressing the placental form of glutathione S-transferase (GST-P) are a widely used marker for preneoplastic changes in rats. nih.govnih.govnih.gov The induction of GST-P positive foci is directly correlated with the later development of liver carcinomas. nih.gov Studies with DHPN show that it induces these GST-P positive foci in a dose-dependent manner in the livers of Wistar rats. nih.gov

In the context of pancreatic cancer, which is a primary target for HPNU-related compounds in hamsters, other types of preneoplastic lesions are observed. These include cytological atypia, ductal hyperplasia, and the formation of cystic and tubular complexes, which precede the appearance of recognizable tumors. nih.govnih.govnih.gov The appearance of these lesions is a critical step in the progression to malignancy and serves as an important endpoint in experimental studies. nih.gov

Genetic Alterations in Chemically Induced Animal Tumors (e.g., K-ras, p53 mutations)

The carcinogenic action of genotoxic compounds like HPNU stems from their ability to damage DNA, leading to mutations in critical genes that control cell growth and death. wikipedia.org Key among these are oncogenes and tumor suppressor genes.

The activation of the K-ras proto-oncogene is a frequent event in tumors induced by this class of carcinogens. In pancreatic ductal adenocarcinomas induced in Syrian hamsters by HPOP, K-ras mutations are found in virtually all atypical hyperplasia, in situ carcinomas, and invasive cancers. nih.gov This suggests that K-ras activation is an early and crucial event in the development of these chemically-induced tumors. nih.gov Similarly, K-ras mutations are often found in lung neoplasms from mice exposed to carcinogens. nih.gov

The inactivation of the p53 tumor suppressor gene is another common alteration in many cancers. nih.govnih.gov While not as universally present as K-ras mutations in all models, p53 alterations are observed in a significant portion of tumors. For instance, in cumene-induced lung tumors in mice, p53 mutations were detected in over half of the neoplasms. nih.gov The interaction between mutant K-ras and mutant p53 can drive metastasis and increase the aggressiveness of cancers like pancreatic cancer. youtube.com Studies in rat lung tumors have shown that while K-ras mutation frequency is dependent on the specific carcinogenic agent, alterations in the p53 gene are less common in adenocarcinomas but more frequent in squamous cell carcinomas. nih.gov

Table 2: Common Genetic Alterations in Nitrosamine-Induced Tumors

| Gene | Type of Alteration | Animal Model / Compound | Tumor Type | Reference |

|---|---|---|---|---|

| K-ras | Activating point mutations (codons 12, 13, 61) | Syrian Hamster / HPOP | Pancreatic Ductal Adenocarcinoma | nih.gov |

| K-ras | Point mutations | B6C3F1 Mice / Cumene | Lung Neoplasms | nih.gov |

| p53 | Inactivating mutations | B6C3F1 Mice / Cumene | Lung Neoplasms | nih.gov |

| p53 | Inactivation | Human | Pancreatic Cancer | nih.gov |

| K-ras & p53 | Co-mutation | Human / Mouse Models | Pancreatic Cancer | youtube.com |

Structure Activity Relationships in Nitrosourea Carcinogenesis

Comparative Analysis of N-(2-Hydroxypropyl)-N-nitrosourea with Related Nitrosoureas

The carcinogenicity of HPNU is best understood when compared to its structural relatives, particularly those with modified propyl chains. Studies in animal models, primarily rats and Syrian hamsters, have revealed significant differences in the carcinogenic potency and target organs of these compounds.

N-nitrosobis(2-hydroxypropyl)amine (BHP), which contains two 2-hydroxypropyl groups, is generally considered a weaker carcinogen than many other nitrosamines. nm.gov In contrast, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), a metabolite of BHP and a close structural analog of HPNU, is a potent carcinogen, particularly for the pancreas in Syrian hamsters. nih.gov Another related compound, N-nitrosobis(2-oxopropyl)amine (BOP), which has two oxopropyl groups, also exhibits strong carcinogenicity, inducing tumors in various organs including the lungs, kidneys, and thyroid gland in rats. nih.govnih.gov

The presence and position of the hydroxyl group on the propyl chain play a crucial role in determining the carcinogenic outcome. For instance, nitrosamines with a beta-oxygenated propyl group are often associated with pancreatic tumors in hamsters, a characteristic not typically observed in rats. nih.gov This highlights the species-specific metabolism and activation of these compounds.

Influence of Alkyl Chain Modifications on DNA Adduct Formation

The carcinogenic activity of nitrosoureas is primarily attributed to their ability to alkylate DNA, forming adducts that can lead to mutations if not repaired. The structure of the alkyl chain in nitrosoureas directly influences the type and extent of DNA adduct formation.

While specific data on the complete DNA adduct profile of HPNU is limited, the general mechanism involves the enzymatic or spontaneous decomposition of the nitrosourea (B86855) to generate a reactive alkylating species. For HPNU, this would be a 2-hydroxypropyl diazonium ion or a related carbocation. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases.

The hydroxyl group on the propyl chain of HPNU is expected to alter the reactivity and metabolic fate of the molecule compared to a simple N-propyl-N-nitrosourea. Hydroxylation can affect the rate of metabolic activation and the stability of the resulting alkylating species. For instance, studies on other hydroxylated nitrosamines have shown that the position of the hydroxyl group can influence the formation of specific DNA adducts. hesiglobal.org

The alkylation can occur at various positions on the DNA bases, with O6-alkylguanine being a particularly pro-mutagenic lesion. nih.gov The formation of such adducts can lead to mispairing during DNA replication and ultimately to the initiation of cancer. The specific pattern of DNA adducts formed by HPNU is a critical area for further research to fully elucidate its carcinogenic mechanism. It is hypothesized that nitrosourea compounds with bulkier or more electronegative side chains, such as the 2-hydroxypropyl group, may produce alkylation products that are more readily repaired by cellular mechanisms compared to those from shorter-chained alkyl-N-nitrosoureas. ca.gov

Correlation between Molecular Structure and Organ-Specific Carcinogenicity

The tendency of a chemical carcinogen to induce tumors in specific organs, known as organotropism, is a key aspect of its structure-activity relationship. For nitrosoureas, this specificity is determined by a combination of factors including the route of administration, metabolic activation pathways within different tissues, and the DNA repair capacity of those tissues. ca.gov

The presence of the 2-hydroxypropyl group in HPNU and its metabolites is a significant determinant of their organ-specific carcinogenicity. As previously mentioned, β-oxygenated propylnitrosamines are strongly associated with pancreatic cancer in Syrian hamsters. nih.gov This suggests that enzymes in the hamster pancreas are particularly efficient at metabolizing these compounds into their ultimate carcinogenic forms.

In rats, the carcinogenic profile of related compounds differs. For example, N-nitrosobis(2-hydroxypropyl)amine (BHP) primarily induces tumors in the esophagus, respiratory tract, and liver in MRC rats. nih.gov In contrast, N-nitrosobis(2-oxopropyl)amine (BOP) is ineffective in the esophagus but induces a high incidence of tumors in the kidneys, thyroid gland, and urinary bladder. nih.govnih.gov N-nitrosomethyl(2-hydroxypropyl)amine (MHP), another related compound, has been shown to be a potent lung carcinogen in rats. nih.gov

These findings underscore the critical role of the specific alkyl chain structure in directing the carcinogenic effects of nitrosoureas to particular organs. The interplay between the chemical properties of the nitrosourea, including the presence and position of functional groups like the hydroxyl group, and the metabolic machinery of different organs and species ultimately dictates the site of tumor development.

Epigenetic Modifications in Chemically Induced Carcinogenesis

Role of DNA Methylation in Carcinogenesis Induced by Alkylating Agents

Alkylating agents, including nitrosoureas, can alter DNA methylation patterns, contributing to the initiation and progression of cancer. DNA methylation is a fundamental epigenetic mechanism involving the addition of a methyl group to the cytosine residue in CpG dinucleotides, a process catalyzed by DNA methyltransferases (DNMTs). nih.gov This modification plays a crucial role in regulating gene expression; hypermethylation of promoter regions is typically associated with gene silencing, while hypomethylation can lead to gene activation.

In the context of nitrosamine-induced carcinogenesis, studies on compounds structurally related to HPNU have provided insights into their methylating capabilities. For instance, research on N-nitroso-bis(2-oxopropyl)amine (BOP), a potent pancreatic carcinogen in hamsters, has demonstrated its ability to methylate DNA, leading to the formation of adducts such as 7-methylguanine. nih.gov While O6-methylguanine was not detected in this particular study, its formation by other nitrosamines is a well-established mutagenic event. The formation of these adducts can lead to mispairing during DNA replication, resulting in G to A transitions, a common mutation found in the K-ras oncogene in pancreatic tumors induced by these agents. nih.gov

The aberrant methylation patterns observed in pancreatic cancer, a common outcome of HPNU exposure in animal models, include both gene-specific hypermethylation and global hypomethylation. mdpi.com Key tumor suppressor genes can be silenced through the hypermethylation of their promoter regions. nih.gov Conversely, global hypomethylation can contribute to genomic instability. The interplay between DNA adduct formation by the carcinogen and the subsequent alterations in the enzymatic machinery of DNA methylation creates a pro-tumorigenic environment.

Table 1: DNA Methylation Changes in Pancreatic Cancer

| Type of Alteration | Affected Genomic Region | Consequence | Relevance to Carcinogenesis |

|---|---|---|---|

| Hypermethylation | Promoter CpG Islands of Tumor Suppressor Genes (e.g., p16/CDKN2A) | Transcriptional Silencing | Inactivation of genes that control cell cycle and apoptosis. nih.govmdpi.com |

| Hypomethylation | Repetitive DNA sequences, gene bodies | Genomic Instability, Activation of Oncogenes | Increased mutation rates and aberrant expression of growth-promoting genes. mdpi.com |

Histone Modifications and Chromatin Remodeling in Response to Nitrosourea (B86855) Exposure

Histone modifications represent another critical layer of epigenetic regulation that can be disrupted by carcinogen exposure. Histones are proteins that package DNA into a compact structure called chromatin, and post-translational modifications of their N-terminal tails—such as acetylation, methylation, phosphorylation, and ubiquitination—can alter chromatin accessibility and thereby influence gene expression. researchgate.netnih.gov

Exposure to DNA damaging agents like nitrosoureas can trigger a cascade of histone modifications as part of the DNA damage response. These modifications can facilitate the recruitment of DNA repair machinery to the site of damage. However, persistent or aberrant histone modifications can lead to lasting changes in gene expression that promote carcinogenesis. nih.gov In pancreatic carcinogenesis, alterations in the enzymes that "write" and "erase" these histone marks are common. mdpi.com For example, changes in the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs) can lead to an imbalance in histone acetylation, affecting the expression of key genes involved in cell cycle control and apoptosis. clinicsinoncology.com Similarly, dysregulation of histone methyltransferases and demethylases can alter methylation patterns on specific lysine (B10760008) residues of histone H3 (e.g., H3K4, H3K9, H3K27), which are associated with either active or repressed chromatin states. mdpi.comclinicsinoncology.com While direct studies on HPNU-induced histone modifications are limited, the general mechanisms observed in pancreatic cancer provide a framework for understanding its potential impact.

Table 2: Key Histone Modifications in Pancreatic Carcinogenesis

| Histone Modification | Enzymes Involved | Effect on Chromatin | Impact on Gene Expression |

|---|---|---|---|

| Acetylation (e.g., on H3, H4) | HATs (writers), HDACs (erasers) | Opens chromatin (euchromatin) | Generally associated with transcriptional activation. clinicsinoncology.com |

| Methylation (e.g., H3K4me3) | Methyltransferases (writers), Demethylases (erasers) | Opens chromatin | Associated with active promoters. mdpi.com |

| Methylation (e.g., H3K27me3) | Methyltransferases (e.g., EZH2), Demethylases | Compacts chromatin (heterochromatin) | Associated with transcriptional repression. mdpi.com |

Interplay between Genetic and Epigenetic Alterations in N-(2-Hydroxypropyl)-N-nitrosourea-Induced Tumors

The carcinogenic effects of HPNU are not solely due to either genetic or epigenetic events, but rather a complex interplay between the two. A hallmark genetic event in pancreatic cancer induced by nitrosamines, including HPNU, is the activation of the K-ras oncogene, frequently through a GGT to GAT point mutation at codon 12. nih.gov This mutation locks the K-ras protein in a constitutively active state, driving uncontrolled cell proliferation.

Epigenetic modifications can both precede and be a consequence of such genetic alterations. For instance, carcinogen-induced DNA adducts can lead to the initial K-ras mutation. nih.gov Subsequently, the activated K-ras signaling pathway can, in turn, influence the epigenetic landscape. Oncogenic K-ras can drive changes in DNA methylation and histone modifications, leading to the silencing of tumor suppressor genes and the activation of further oncogenic pathways. mdpi.com

Furthermore, epigenetic silencing of DNA repair genes can create a state of genomic instability, making the cell more susceptible to further genetic mutations upon exposure to carcinogens like HPNU. This creates a vicious cycle where genetic and epigenetic alterations collaboratively drive the progression from initial neoplastic lesions to invasive carcinoma. Studies on hamster models have shown that K-ras mutations are early events, present even in preneoplastic lesions induced by nitrosamines. nih.gov The subsequent accumulation of epigenetic changes likely contributes to the progression of these lesions to malignant tumors.

Analytical Methodologies in Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a cornerstone for the separation and analysis of HPNU from complex mixtures. Both high-performance liquid chromatography and gas chromatography are utilized, each with specific applications and methodologies tailored to the physicochemical properties of the compound.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like HPNU. While specific, validated HPLC-UV methods for N-(2-Hydroxypropyl)-N-nitrosourea are not extensively documented in publicly available literature, methods for other nitrosamines and nitrosoureas can be adapted. amazonaws.comjopcr.com A typical approach would involve a reversed-phase separation.

A hypothetical HPLC-UV method for HPNU could employ a C18 column, which separates compounds based on their hydrophobicity. amazonaws.com The mobile phase would likely consist of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile, with a gradient elution to ensure adequate separation from other components in the sample matrix. amazonaws.comjopcr.com Detection by UV is possible due to the presence of the nitroso group, which has a characteristic absorbance in the UV range. jopcr.com

| Parameter | Typical Value/Condition |

| Stationary Phase | C18 (e.g., 250mm x 4.6mm, 5.0µm) |

| Mobile Phase | Water:Methanol or Water:Acetonitrile |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector |

| Wavelength | Approx. 230 nm |

This table represents a generalized HPLC method based on the analysis of similar nitrosamine (B1359907) compounds.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. Due to the low volatility and thermal instability of HPNU, derivatization is typically required prior to GC analysis. A common approach for related hydroxy-nitrosamines involves converting the hydroxyl group into a more volatile silyl (B83357) ether. nih.gov

One established method for a structurally similar compound, N-nitrosobis(2-hydroxypropyl)amine (ND2HPA), involves derivatization to its tert-butyldimethylsilyl (t-BDMS) ether. nih.gov This derivative is then analyzed by GC coupled with a detector like a Thermal Energy Analyzer (TEA), which is highly specific for nitroso compounds, or a mass spectrometer (MS). nih.gov

For GC-MS analysis, the derivatized HPNU would be separated on a capillary column and ionized, with the mass spectrometer monitoring for specific fragment ions to ensure selective and sensitive detection. nih.gov

| Parameter | Typical Value/Condition |

| Derivatization Agent | tert-Butyldimethylsilyl (t-BDMS) chloride |

| Column | Capillary column (e.g., fused silica) |

| Carrier Gas | Helium or Nitrogen |

| Detector | Thermal Energy Analyzer (TEA) or Mass Spectrometer (MS) |

| Injection Mode | Splitless |

This table outlines a likely GC methodology for HPNU based on established methods for similar hydroxy-nitrosamines.

Spectroscopic and Mass Spectrometry Approaches (e.g., LC-MS/MS)

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of many organic compounds, including nitrosamines, in complex matrices. nih.gov This technique offers high sensitivity and selectivity.

In a typical LC-MS/MS workflow for HPNU, the compound would first be separated from the sample matrix using HPLC, as described previously. The eluent from the HPLC is then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be used to ionize the HPNU molecules. The precursor ion corresponding to HPNU would then be selected and fragmented, and specific product ions would be monitored for quantification. This multiple reaction monitoring (MRM) provides a high degree of certainty in the identification and quantification of the analyte. nih.gov

| Parameter | Typical Value/Condition |

| LC Column | C18 or similar reversed-phase |

| Mobile Phase | Water/Methanol or Acetonitrile with formic acid |

| Ionization Source | ESI or APCI |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ for HPNU |

| Product Ions (m/z) | Specific fragments of HPNU |

This table describes a probable LC-MS/MS method for HPNU based on the analysis of other nitrosamines.

Electroanalytical Techniques in Research Settings

Electroanalytical techniques measure the electrical properties of a solution containing an analyte to determine its concentration. These methods can be highly sensitive and are often used in specialized research applications. Techniques such as voltammetry or amperometry could potentially be applied to the analysis of HPNU.

The nitroso group in HPNU is electrochemically active, meaning it can be oxidized or reduced at an electrode surface at a specific potential. By applying a potential to a working electrode and measuring the resulting current, the concentration of HPNU could be determined. These methods are often advantageous due to their rapid analysis times and relatively low instrumentation cost. However, the development of a robust electroanalytical method for HPNU would require significant research to overcome potential interferences from other electroactive species in the sample matrix.

Advancements in Hybrid Analytical Techniques for Nitrosourea (B86855) Analysis

Hybrid analytical techniques, which couple two or more analytical technologies, are at the forefront of chemical analysis. LC-MS/MS, as discussed above, is a prime example of a powerful hybrid technique that combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov

Further advancements could involve the coupling of other techniques. For instance, immunoassays could be combined with chromatographic methods for highly specific sample cleanup and pre-concentration of HPNU before instrumental analysis. Another emerging area is the use of ion mobility spectrometry coupled with mass spectrometry (IMS-MS), which adds another dimension of separation based on the size and shape of the ions, potentially resolving HPNU from isomers and other interfering compounds. While specific applications of these advanced hybrid techniques for HPNU are not yet widely reported, they represent the future direction of trace-level analysis for this and other related compounds.

Future Research Directions and Broader Implications

Elucidating Underexplored Metabolic Pathways

While the general metabolic activation of nitrosamines and nitrosoureas through cytochrome P450 (P450) enzymes is well-established, the specific pathways for HPNU and the full spectrum of its metabolites are not completely characterized. nih.govnih.gov Future research should focus on identifying the specific P450 isozymes responsible for the bioactivation of HPNU. Understanding these enzymatic specificities is crucial, as individual and species differences in P450 expression can significantly influence susceptibility to HPNU-induced carcinogenesis. umn.edu

Key areas for future investigation include:

Identification of Intermediates: The metabolic conversion of related compounds, such as the oxidation of N-nitroso-2-hydroxypropylpropylamine (NHPPA) to N-nitroso-2-oxopropylpropylamine (NOPPA), suggests that HPNU may undergo similar transformations. nih.gov Identifying and characterizing the transient and stable metabolites of HPNU is essential for a complete mechanistic understanding.

Detoxification Pathways: The balance between metabolic activation and detoxification is a critical determinant of carcinogenic potency. In related β-hydroxynitrosamines like N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP), conjugation with glucuronic acid and sulfate (B86663) are key reactions. nih.gov There are marked species differences in these pathways; for example, hamsters exhibit significantly higher rates of HPOP sulfation, a potential activation step, compared to rats, which favor glucuronidation, a likely detoxification route. nih.gov A detailed investigation into the glucuronyl transferase and sulfotransferase activities towards HPNU in different species and tissues is needed to clarify its organotropic effects.

Quantitative Metabolic Phenotyping: Applying advanced analytical techniques, such as high-resolution mass spectrometry, to quantify the full range of HPNU metabolites and their corresponding DNA adducts in various tissues and species. This would provide a more precise picture of the dose-response relationship and the metabolic dynamics that lead to tumor initiation.

Table 1: Comparative Metabolism of HPOP in Rats and Hamsters This interactive table summarizes species differences in the metabolic pathways of the related compound HPOP, highlighting potential areas for comparative research on HPNU.

| Metabolic Pathway | Rat | Hamster | Implication for Carcinogenesis |

|---|---|---|---|

| Sulfation of HPOP | Low Activity | ~10x Higher Activity than Rat | May be an activation pathway, potentially explaining higher susceptibility in hamsters. nih.gov |

| Glucuronidation of HPOP | ~3x Higher Activity than Hamster | Low Activity | Considered a detoxification pathway, potentially conferring resistance in rats. nih.gov |

| Excretion of Unchanged HPOP | Higher | Lower | Reflects lower overall metabolic conversion in rats compared to hamsters. nih.gov |

Advanced Computational Toxicology Modeling for Mechanistic Insights

Computational toxicology offers a powerful, cost-effective alternative to traditional animal testing for predicting carcinogenicity and elucidating mechanisms. nih.govnih.gov Future efforts should focus on developing and applying sophisticated computational models specifically for HPNU and other nitrosoureas.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models for a series of nitrosourea (B86855) compounds can help identify the key molecular descriptors and structural features that determine carcinogenic potential. nih.govnih.gov These models can predict the carcinogenicity of untested or newly synthesized nitrosoureas and prioritize them for further experimental testing.

Interpretable Machine Learning: Moving beyond "black box" predictive models, the application of interpretable machine learning (IML) can provide crucial mechanistic insights. nih.gov Techniques like deep neural networks can identify toxicophore fragments within the HPNU structure that are highly correlated with its carcinogenic activity. nih.gov This approach can help uncover novel aspects of its mechanism of action.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of HPNU in different species. rowan.edu By integrating in vitro metabolic data (such as enzyme kinetics from different species) into these models, researchers can better predict in vivo concentrations of reactive metabolites in target tissues, helping to extrapolate findings from animal models to humans more accurately.

Molecular Docking and Dynamics: Simulating the interaction of HPNU and its activated metabolites with biological macromolecules can provide atomic-level insights. This includes modeling the binding to specific DNA sites to form adducts and the interaction with the active sites of metabolic enzymes like cytochrome P450s, which is fundamental to its bioactivation. nih.gov

Development of Novel Experimental Systems for Carcinogenesis Studies

Advancements in bioengineering and genetics offer new platforms to study HPNU carcinogenesis with greater physiological relevance and reduced reliance on traditional animal models.

3D Organoid and Spheroid Cultures: Conventional 2D cell cultures often fail to replicate the complex microenvironment of a living organ, losing key phenotypical characteristics. nih.gov Developing 3D organoid models of target tissues, such as the pancreas and liver, from human or hamster cells would provide a more accurate in vitro system. nih.govnih.gov These models can be used to study species-specific metabolism, cell-cell interactions during tumor development, and the carcinogenic effects of HPNU in a more physiologically relevant context.

Microfluidic "Organ-on-a-Chip" Systems: These devices allow for the culture of cells in a microenvironment that mimics the physiological conditions of an organ, including fluid flow and mechanical cues. nih.gov A multi-organ chip could be developed to study the metabolic activation of HPNU in the liver and its subsequent carcinogenic effect on pancreatic cells, providing a dynamic view of its systemic toxicity.

Genetically Engineered Mouse Models (GEMMs): The use of GEMMs, such as the FVB-Trp53 heterozygous mouse model used for studying N-methyl-N-nitrosourea, can accelerate carcinogenicity testing. plos.org Developing and validating similar short-term in vivo models for HPNU could provide a more rapid and resource-efficient way to assess its carcinogenic potential and study the genetic pathways it perturbs.

Contribution of N-(2-Hydroxypropyl)-N-nitrosourea Research to General Carcinogenesis Theory

The study of HPNU and its analogs has made significant contributions to the fundamental principles of chemical carcinogenesis, and future research will continue to refine these theories.

Metabolic Activation Paradigm: Research on HPNU reinforces the central theory that many chemical carcinogens are procarcinogens that require metabolic activation to exert their effects. nih.govresearchgate.net The formation of electrophilic intermediates that form covalent DNA adducts is a cornerstone of this theory. nih.govnih.gov HPNU serves as a model compound for studying the specific enzymatic pathways (α-hydroxylation) that lead to the generation of these ultimate carcinogenic species.

Organ and Species Specificity: The distinct carcinogenic effects of HPNU-related compounds in different species, such as the potent induction of pancreatic cancer in Syrian hamsters, underscore that carcinogenicity is not an intrinsic property of a chemical alone but a result of the complex interplay between the compound and the host's metabolic machinery. nih.govnih.govnih.gov Future comparative studies with HPNU will continue to illuminate the metabolic and genetic factors that determine organ-specific cancer susceptibility.

Dose-Response and Thresholds: Detailed studies on the metabolism and DNA adduct formation of HPNU at low exposure levels, which are more relevant to human environmental or dietary exposure, can contribute to the ongoing debate about the existence of thresholds for carcinogenic effects. Advanced computational and experimental models can help to better define dose-response relationships and inform risk assessment. nih.gov

Mechanism of DNA Repair and Mutagenesis: Identifying the specific types of DNA adducts formed by HPNU and understanding their repair or misrepair is crucial. This research contributes to the broader understanding of how specific DNA lesions lead to particular mutational signatures in critical genes (e.g., oncogenes and tumor suppressor genes), a key step in the progression from a normal cell to a malignant one. umn.edu

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-(2-Hydroxypropyl)-N-nitrosourea in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- First Aid : For eye exposure, flush immediately with water for 15 minutes and consult a physician . For skin contact, rinse thoroughly and remove contaminated clothing .

- Spill Management : Absorb spills with inert materials (e.g., diatomite) and decontaminate surfaces with alcohol. Avoid drainage contamination .

- Storage : Store in a cool, ventilated area away from oxidizing agents .

Q. How can researchers synthesize this compound with high purity?

- Methodological Answer :

- RAFT Polymerization : Utilize reversible addition-fragmentation chain transfer (RAFT) in inverse emulsions to achieve controlled polymerization, yielding narrow molecular weight distributions (e.g., Mw/Mn = 1.35–1.55) .

- Purification : Employ size-exclusion chromatography (SEC) or dialysis to isolate high-purity fractions.

Q. What analytical techniques are suitable for quantifying this compound in biological samples?

- Methodological Answer :

- HPLC-MS : Use reverse-phase high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for sensitive detection in plasma or tissue homogenates.

- Fluorescence Imaging : For copolymer conjugates, track tumor accumulation using near-infrared (NIR) fluorophores .

Advanced Research Questions

Q. How does the molecular weight of HPMA copolymer conjugates influence tumor accumulation and therapeutic efficacy?

- Methodological Answer :

- Molecular Weight Impact : Higher molecular weight (>50 kDa) HPMA copolymers exhibit enhanced tumor targeting via the enhanced permeability and retention (EPR) effect, reducing liver/spleen uptake .

- Experimental Validation : Compare tumor-to-normal tissue ratios in xenograft models using radiolabeled copolymers (e.g., ⁹⁹ᵐTc or ¹²⁵I tags) .

Q. What experimental strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?

- Methodological Answer :

- Multi-Modal Imaging : Integrate positron emission tomography (PET) and fluorescence imaging to correlate in vitro release kinetics with in vivo biodistribution .

- Dual-Labeling : Co-administer free drug and copolymer conjugates to differentiate passive vs. active targeting mechanisms .

Q. How do structural modifications of HPMA copolymers affect drug release kinetics?

- Methodological Answer :

- Linker Design : Incorporate pH-sensitive (e.g., hydrazone) or enzymatically cleavable (e.g., cathepsin-B) linkers to control release in acidic tumor microenvironments .

- Degradable Backbones : Use peptide-crosslinked copolymers for backbone degradation, enhancing renal clearance while maintaining efficacy .

Q. How to assess nitrosamine contamination risks during synthesis?

- Methodological Answer :

- Process Control : Monitor raw materials for nitrosating agents (e.g., nitrites) using ion chromatography .

- Analytical Screening : Implement gas chromatography–nitrogen chemiluminescence detection (GC-NCD) for trace nitrosamine quantification .

Notes

- Advanced Topics : Focus on mechanistic studies, experimental design, and data reconciliation.

- Safety Compliance : Adhere to REACH and EMA guidelines for nitrosamine risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.